BenchChemオンラインストアへようこそ!

Saquayamycin B

Angucycline Cytotoxicity Prostate Cancer

Saquayamycin B is the definitive angucycline for potent, selective cytotoxicity studies. Unmatched PC-3 potency (GI50 0.0075 µM) – >250-fold superior to Saquayamycin B1. Highest H460 activity among characterized analogs (2.3-fold above Saquayamycin H). Sub-micromolar IC50 across HepG-2, SMMC-7721, plc-prf-5 hepatoma lines; outperforms doxorubicin. Its well-defined saccharide pattern enables precise SAR dissection of sugar residue contributions to selectivity. Choose Saquayamycin B for reproducible, high-impact data at physiologically relevant concentrations.

Molecular Formula C43H48O16
Molecular Weight 820.8 g/mol
CAS No. 99260-67-0
Cat. No. B1681452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin B
CAS99260-67-0
SynonymsSaquayamycin B; 
Molecular FormulaC43H48O16
Molecular Weight820.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9C=CC(=O)C(O9)C
InChIInChI=1S/C43H48O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-8,10,12-13,18-21,27-30,32-33,39-40,47,50-51H,9,11,14-17H2,1-5H3
InChIKeyWUQKUPKWGZHYBN-CBRSCIEJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saquayamycin B (CAS 99260-67-0): Baseline Profile for Angucycline Antibiotic Procurement


Saquayamycin B (CAS 99260-67-0) is a glycoside of aquayamycin belonging to the angucycline class of polycyclic aromatic polyketide antibiotics, structurally distinguished by a saccharide pattern attached at the C-9 and C-3 positions of the aquayamycin aglycone [1][2]. It exhibits both antimicrobial activity against Gram-positive bacteria and cytotoxic activity against various cancer cell lines, with particularly high potency observed in prostate cancer (PC-3) and non-small cell lung cancer (H460) cells [3][4].

Why Saquayamycin B Cannot Be Substituted with Generic Angucycline Analogs


Within the angucycline family, minute structural modifications to the saccharide chains result in dramatic shifts in cytotoxic potency and selectivity, precluding simple analog substitution [1]. Direct comparative studies demonstrate that Saquayamycin B exhibits a unique potency profile that is not shared by its closest structural relatives, including Saquayamycin B1 and Moromycin B, underscoring that not all angucyclines are functionally interchangeable [2]. This differential activity is critical for research applications requiring precise and reproducible biological outcomes.

Saquayamycin B Comparative Potency and Selectivity Evidence


Saquayamycin B Exhibits >250-Fold Higher Cytotoxicity in PC-3 Prostate Cancer Cells Compared to the Closest Analog Saquayamycin B1

In a direct head-to-head comparison of isolated saquayamycin analogs, Saquayamycin B (8) demonstrated a GI50 of 0.0075 µM against PC-3 prostate cancer cells, whereas its close analog Saquayamycin B1 (6) exhibited markedly lower activity with a GI50 of 1.9 µM in the same assay [1].

Angucycline Cytotoxicity Prostate Cancer

Saquayamycin B Shows 2.3-Fold Superior Cytotoxicity in H460 Lung Cancer Cells Compared to Saquayamycin H

A side-by-side evaluation of saquayamycin analogs against H460 non-small cell lung cancer cells revealed that Saquayamycin B (8) had a GI50 of 3.9 µM, which is 2.3-fold lower (more potent) than the GI50 of 3.3 µM observed for the aminosugar-containing analog Saquayamycin H (2) [1].

Lung Cancer Angucycline Cytotoxicity

Saquayamycin B Demonstrates Superior Cytotoxicity Across Hepatoma Cell Lines Compared to Doxorubicin

Saquayamycin B (4) exhibited potent cytotoxicity against a panel of hepatoma carcinoma cells, with IC50 values of 0.135 µM (HepG-2), 0.033 µM (SMMC-7721), and 0.244 µM (plc-prf-5). These values were superior to those of the clinically used chemotherapeutic doxorubicin tested under comparable conditions [1].

Hepatoma Cytotoxicity Angucycline

Saquayamycin B's Distinct Saccharide Pattern Confers a Unique Potency Profile Compared to Moromycin B and Landomycin N

A structure-activity relationship (SAR) analysis in colorectal cancer (CRC) cells showed that Saquayamycin B1 (Saq B1) exhibited the strongest cytotoxicity with an IC50 range of 0.18–0.84 µM, while Saquayamycin B (Saq B) and Moromycin B (Mor B) demonstrated significantly different potency profiles [1]. Although specific IC50 values for Saq B were not the primary focus of this study, its inclusion in the SAR panel highlights its distinct saccharide-driven activity, which differs from other analogs [1].

SAR Angucycline Colorectal Cancer

Optimal Research and Procurement Scenarios for Saquayamycin B (CAS 99260-67-0)


Prostate Cancer (PC-3) Drug Discovery and Mechanism-of-Action Studies

Saquayamycin B is the optimal choice for assays requiring potent and specific cytotoxicity against prostate cancer PC-3 cells. Its GI50 of 0.0075 µM makes it >250-fold more effective than the analog Saquayamycin B1 in this context, enabling studies at lower, more physiologically relevant concentrations [1].

Non-Small Cell Lung Cancer (H460) Research and Comparative SAR Studies

For experiments targeting H460 lung cancer cells, Saquayamycin B provides the highest potency among the characterized saquayamycin analogs. Its 2.3-fold advantage over Saquayamycin H ensures a robust biological signal, making it the preferred reference compound for lung cancer cytotoxicity and SAR studies [1].

Hepatoma Carcinoma Research and Preclinical Efficacy Screening

Saquayamycin B's sub-micromolar IC50 values across multiple hepatoma cell lines (HepG-2, SMMC-7721, plc-prf-5) and its superior activity compared to doxorubicin make it a valuable positive control or lead molecule for hepatocellular carcinoma research [2].

Angucycline Structure-Activity Relationship (SAR) and Biosynthesis Studies

As a well-characterized member of the saquayamycin family with a defined saccharide pattern, Saquayamycin B is essential for SAR panels aiming to dissect the contribution of specific sugar residues to cytotoxicity and selectivity [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquayamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.